N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide
Description
N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethyl group and an ethoxyphenoxy group attached to an acetamide backbone. Its distinct molecular configuration makes it a subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H23NO3/c1-2-26-20-15-9-10-16-21(20)27-17-22(25)24-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,23H,2,17H2,1H3,(H,24,25) |
InChI Key |
IRARWZQQRLKSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of diphenylmethylamine with 2-(2-ethoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification methods, such as recrystallization or chromatography, are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-2-(2-methoxyphenoxy)acetamide
- N-(diphenylmethyl)-2-(2-propoxyphenoxy)acetamide
- N-(diphenylmethyl)-2-(2-butoxyphenoxy)acetamide
Uniqueness
N-(diphenylmethyl)-2-(2-ethoxyphenoxy)acetamide is unique due to its specific ethoxyphenoxy group, which imparts distinct chemical and physical properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
